Sulcofuron-sodium monohydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

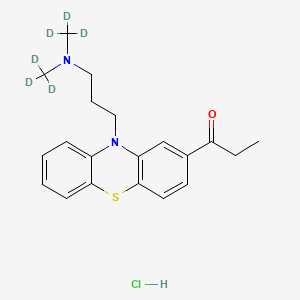

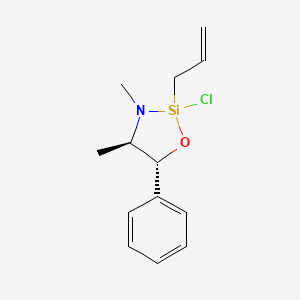

Sulcofuron-sodium monohydrate is an organic compound with the chemical formula C19H11Cl4N2O5S.Na.H2O. It is commonly used as a moth-repellent and is known for its effectiveness in protecting woolen fabrics from insect damage. The compound is a white powder that is soluble in boiling water and has a melting point of 200-205°C .

準備方法

The synthesis of sulcofuron-sodium monohydrate involves several steps:

-

Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether

- React p-chlorophenol with 2,5-dichloronitrobenzene and potassium hydroxide at 165°C for 5 hours.

- Filter the reaction mixture to remove potassium chloride and wash the filter cake with benzene.

- Distill the combined filtrate under reduced pressure to obtain 4,4’-dichloro-2-nitrodiphenyl ether as a pale yellow crystal.

-

Synthesis of 4,4’-dichloro-2-nitrodiphenyl ether-2’-sulfonic acid

- Add the intermediate from the first step to sulfuric acid (96%) at room temperature and heat to 100°C for 12 hours.

- Cool the reaction mixture with ice-salt water to precipitate the product, which is then filtered and dissolved in hot water.

- Adjust the pH to 8-9 using sodium hydroxide to obtain the sodium salt.

-

Synthesis of 4,4’-dichloro-2-aminodiphenyl ether-2’-sulfonic acid

- Dissolve the sodium salt from the second step in water and add acetic acid and iron powder at 100°C for 5 hours.

- Filter, wash, and acidify the filtrate with hydrochloric acid to precipitate the product.

-

Synthesis of this compound

- Dissolve the product from the third step in 0.8% sodium carbonate solution and add 3,4-dichlorophenyl isocyanate at 12°C.

- Stir for 30 minutes, then heat to 90°C for 2 hours.

- Filter, cool the filtrate to crystallize the product, and dry to obtain this compound .

化学反応の分析

Sulcofuron-sodium monohydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atoms.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, acetic acid, and iron powder. The major products formed from these reactions include nitro and amino derivatives .

科学的研究の応用

Sulcofuron-sodium monohydrate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is used in studies related to insect behavior and pest control.

Medicine: Research is being conducted on its potential use as an antimicrobial agent.

Industry: It is widely used in the textile industry as a moth-repellent for woolen fabrics.

作用機序

The mechanism of action of sulcofuron-sodium monohydrate involves its interaction with the nervous system of insects. The compound disrupts the normal functioning of the nervous system, leading to paralysis and death of the insects. The molecular targets include ion channels and neurotransmitter receptors in the insect nervous system .

類似化合物との比較

Sulcofuron-sodium monohydrate is unique due to its high efficacy as a moth-repellent and its stability under various conditions. Similar compounds include:

Permethrin: Another insect repellent used in textiles.

Deltamethrin: A pyrethroid insecticide with similar applications.

Cypermethrin: Used in agriculture and public health for pest control.

Compared to these compounds, this compound offers better stability and effectiveness in protecting woolen fabrics .

特性

分子式 |

C19H13Cl4N2NaO6S |

|---|---|

分子量 |

562.2 g/mol |

IUPAC名 |

sodium;5-chloro-2-[4-chloro-2-[(3,4-dichlorophenyl)carbamoylamino]phenoxy]benzenesulfonate;hydrate |

InChI |

InChI=1S/C19H12Cl4N2O5S.Na.H2O/c20-10-1-5-16(30-17-6-2-11(21)8-18(17)31(27,28)29)15(7-10)25-19(26)24-12-3-4-13(22)14(23)9-12;;/h1-9H,(H2,24,25,26)(H,27,28,29);;1H2/q;+1;/p-1 |

InChIキー |

GNFNKJAIKCBWTH-UHFFFAOYSA-M |

正規SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=CC(=C2)Cl)OC3=C(C=C(C=C3)Cl)S(=O)(=O)[O-])Cl)Cl.O.[Na+] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-Bis[4-(trifluoromethyl)phenyl]-5,5'-bithiazole](/img/structure/B12057650.png)

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)

![N'-[(E)-(3-chlorophenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12057695.png)

![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)